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molecular formula C10H8N2O B157908 4-(1H-Imidazol-1-yl)benzaldehyde CAS No. 10040-98-9

4-(1H-Imidazol-1-yl)benzaldehyde

Cat. No. B157908
M. Wt: 172.18 g/mol
InChI Key: DCICUQFMCRPKHZ-UHFFFAOYSA-N
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Patent
US07138432B1

Procedure details

To a solution of 20 g (161.1 mmol) of p-fluorobenzaldehyde in 300 ml of DMF, 19.8 g (290.8 mmol) of imidazole and 44.5 g (322.24 mmol) of potasium carbonate are step by step added at r.t. After being stirred for 5.5 h at 100° C., the reaction mixture is cooled to r.t., diluted with ice water and then the mixture is extracted with AcOEt and CH2Cl2. The combined extracts are concentrated under reduced pressure to give 4-imidazol-1-yl-benzaldehyde as a pale yellow powder. 1H-NMR (400 MHz, CDCl3): 7.26 (s, 1H), 7.38 (2, 1H), 7.59 (d, 2H, J=8.56 Hz), 7.98 (s, 1H), 8.02 (d, 2H, J=8.56 Hz), 10.05 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
44.5 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH:14]=[CH:13][N:12]=[CH:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
44.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After being stirred for 5.5 h at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added at r.t
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with AcOEt and CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts are concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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